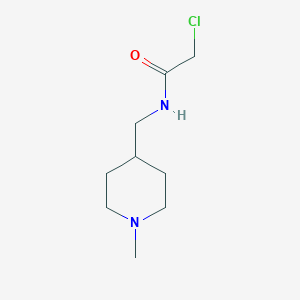

2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide

Description

2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide (CAS: 1096305-49-5, Molecular Formula: C₈H₁₅N₂OCl, Molecular Weight: 190.67) is a chloroacetamide derivative featuring a 1-methyl-piperidin-4-ylmethyl substituent. Its piperidine moiety contributes to improved blood-brain barrier penetration, making it relevant for central nervous system (CNS)-targeted therapies.

Properties

IUPAC Name |

2-chloro-N-[(1-methylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c1-12-4-2-8(3-5-12)7-11-9(13)6-10/h8H,2-7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAUVTYWNQNDPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide typically involves the reaction of 2-chloroacetyl chloride with N-(1-methyl-piperidin-4-ylmethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or acetonitrile, at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Products include substituted acetamides with various functional groups replacing the chloro group.

Oxidation: Products include N-oxides or other oxidized derivatives.

Reduction: Products include the corresponding amine or other reduced forms.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide typically involves the reaction of 1-methyl-piperidin-4-amine with chloroacetyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the desired product with high purity levels, often exceeding 95%.

Chemical Formula : C9H17ClN2O

Molecular Weight : 204.70 g/mol

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its chloro group allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Biology

Preliminary studies indicate that this compound may exhibit various biological activities , including:

- Antimicrobial Properties : Investigated for its potential to inhibit the growth of bacteria and fungi.

- Antiviral Activity : Explored for its effectiveness against viral pathogens.

- Neuropharmacological Effects : The piperidine ring structure is known to interact with neurotransmitter receptors, suggesting possible applications in treating neuropsychiatric disorders .

Medicine

The compound has been studied for its potential therapeutic applications, particularly in:

- Neuropsychiatric Disorders : Research suggests it may be beneficial in treating conditions such as schizophrenia, depression, and anxiety by modulating serotonergic receptor activity .

- Cancer Treatment : Recent studies have highlighted its potential as an anticancer agent by targeting specific pathways involved in tumor growth and proliferation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyrrolidine Moieties

Key Observations :

Aromatic Substituted Chloroacetamides

Key Observations :

Thiazole and Heterocyclic Derivatives

Key Observations :

Pesticide-Related Chloroacetamides

Key Observations :

Crystallographic Insights :

- Piperidine/aromatic derivatives exhibit distinct hydrogen bonding (N–H⋯O) in crystal lattices, influencing solubility and stability .

- Ortho/meta substituents on phenyl rings induce steric effects, altering molecular conformations .

Pharmacological and Industrial Relevance

- Anticancer Potential: Piperidine derivatives (e.g., ) show promise in overcoming drug resistance via targeted mutations.

- CNS Activity : Piperidine’s basic nitrogen enhances blood-brain barrier penetration, unlike phenyl-substituted analogues .

- Pesticides : Chloroacetamides with ethyl/methyl groups (e.g., ) are prioritized for environmental transformation product studies .

Biological Activity

2-Chloro-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is a synthetic compound recognized for its significant biological activity and potential therapeutic applications. This article synthesizes current research findings regarding its biological mechanisms, pharmacological effects, and comparative efficacy.

Structural Characteristics

The compound possesses a unique structure that includes a chloro group, a piperidine ring, and an acetamide moiety. Its molecular formula is . The presence of the chloro group enhances its reactivity, making it suitable for various chemical transformations and interactions with biomolecules.

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in cellular signaling pathways, influencing processes such as inflammation and cell proliferation. The compound has been studied for its potential to modulate biological activity through these mechanisms, suggesting applications in therapeutic settings .

Anti-inflammatory Effects

Studies have indicated that this compound may exhibit anti-inflammatory properties. In vitro assays showed significant inhibition of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In various cancer cell lines, it demonstrated cytotoxic effects, with studies reporting IC50 values indicating effective inhibition of cell proliferation. For instance, in a study involving hypopharyngeal tumor cells, it showed better cytotoxicity compared to standard chemotherapeutic agents .

Comparative Efficacy

The efficacy of this compound can be compared to other piperidine derivatives known for their biological activities. The following table summarizes some key findings:

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Cytotoxicity in cancer cells | 15 | |

| Compound A | Anti-inflammatory | 20 | |

| Compound B | Anticancer (breast cancer) | 25 |

Case Studies

- In Vitro Studies : A study evaluated the anti-inflammatory effects of the compound by measuring the release of IL-1β in macrophages. The results indicated a dose-dependent inhibition, with significant reductions at concentrations as low as 10 µM .

- Cancer Cell Lines : In another investigation, the compound was tested against several cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis. Specifically, it exhibited an IC50 value of 15 µM in FaDu hypopharyngeal tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.